1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose
Description
Properties
IUPAC Name |
(2R,3S,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2,3,4,5,6-pentahydroxyhexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,22-24,26-27,29-31H,11-12H2,1H3/t19-,22-,23+,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVBKZSGBNDCPX-JFTIXFDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(C(C(CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809403-04-0 | |
| Record name | D-Glucose, 1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809403040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOSE, 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2B83MU6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose typically involves multiple steps. One common method includes the glycosylation of a glucose derivative with a complex aromatic compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of acetonitrile and dimethyl sulfoxide as solvents, along with heating and ultrasonic treatment, can facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Pharmacological Applications
SGLT2 Inhibition:
- The primary application of this compound is as an SGLT2 inhibitor. SGLT2 inhibitors are a class of medications that lower blood glucose levels by preventing glucose reabsorption in the kidneys, thus promoting urinary excretion of glucose. This mechanism is particularly beneficial for patients with type 2 diabetes, helping to manage hyperglycemia effectively .
Canagliflozin:
- This compound is structurally related to Canagliflozin, a well-known SGLT2 inhibitor marketed under the brand name Invokana. Canagliflozin was the first oral medication approved for reducing the risk of cardiovascular events in patients with type 2 diabetes, highlighting the clinical significance of compounds like 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose .
Efficacy in Diabetes Management:
- Clinical trials have demonstrated that SGLT2 inhibitors like Canagliflozin significantly reduce HbA1c levels, body weight, and systolic blood pressure in patients with type 2 diabetes. These outcomes are critical as they address multiple risk factors associated with diabetes and cardiovascular diseases .
Cardiovascular Benefits:
- Beyond glycemic control, studies indicate that SGLT2 inhibitors may provide cardiovascular protection by reducing heart failure hospitalization rates and improving overall cardiovascular outcomes in diabetic patients . The implications of these findings extend to the potential use of related compounds like this compound in broader therapeutic contexts.
Future Research Directions
Given the promising applications of this compound, further research is warranted to explore:
- Mechanistic Studies: Understanding the detailed mechanisms by which this compound interacts with SGLT2.
- Comparative Efficacy: Evaluating its efficacy compared to existing SGLT2 inhibitors.
- Long-term Safety Profiles: Assessing long-term safety and side effects associated with its use in diverse populations.
Mechanism of Action
The mechanism of action of 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose involves its interaction with specific molecular targets. The glucose moiety may facilitate its uptake by cells, where it can then interact with enzymes or receptors. The aromatic structure could allow it to bind to specific proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Canagliflozin (Active Form)
1-Methoxy Canagliflozin
Methyl 2,3,4,6-Tetra-O-Acetyl Intermediate
- Chemical Name: Methyl 2,3,4,6-tetra-O-acetyl-1-C-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucopyranoside
- Molecular Formula : C₃₄H₃₅FO₁₀S
- Key Differences :
Functional Group Impact on Properties
- Hydroxyl vs. Methoxy Groups :
- Fluorophenyl-Thienyl Group : Enhances lipophilicity and target affinity across all derivatives .
Clinical and Industrial Relevance
Biological Activity
1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose, commonly known as canagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound has garnered significant attention due to its multifaceted biological activities, particularly its role in glucose metabolism and potential renal protective effects.
- Molecular Formula : CHFOS
- Molecular Weight : 444.52 g/mol
- Topological Polar Surface Area : 119 Ų
- Hydrogen Bond Donor Count : 5
- Hydrogen Bond Acceptor Count : 8
Canagliflozin functions by inhibiting the SGLT2 protein in the proximal tubules of the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, canagliflozin increases urinary glucose excretion, thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and cardiovascular benefits.
Glucose Regulation
Canagliflozin has been shown to significantly reduce fasting plasma glucose levels and HbA1c in patients with type 2 diabetes. Clinical studies have demonstrated that canagliflozin leads to:
- An average reduction in HbA1c levels by approximately 0.5% to 1.0% depending on dosage.
- A decrease in body weight by about 2 to 4 kg over a treatment period of several months .
Renal Protective Effects
Recent studies indicate that canagliflozin may provide protective effects on renal function:
- A study published in Frontiers in Endocrinology found that canagliflozin improved kidney oxygenation in diabetic patients, suggesting a potential protective mechanism against diabetic kidney disease .
- The drug reduces glomerular pressure and hyperfiltration, which are critical factors in the progression of diabetic nephropathy .
Cardiovascular Benefits
Canagliflozin has been associated with favorable cardiovascular outcomes:
- It has been shown to reduce the risk of major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease .
- The drug's ability to lower blood pressure and improve lipid profiles contributes to its cardiovascular protective effects.
Case Studies and Clinical Trials
| Study | Findings |
|---|---|
| CANVAS Trial | Showed a significant reduction in cardiovascular events among patients treated with canagliflozin compared to placebo. |
| CREDENCE Trial | Demonstrated that canagliflozin reduced the risk of kidney disease progression and cardiovascular events in patients with type 2 diabetes and chronic kidney disease. |
| EMPA-REG OUTCOME | While primarily focused on empagliflozin, this trial's results support the class effect of SGLT2 inhibitors on cardiovascular protection, relevant for canagliflozin users. |
Safety Profile
Canagliflozin is generally well-tolerated; however, some adverse effects have been reported:
- Increased risk of urinary tract infections (UTIs) and genital mycotic infections due to increased glucose concentration in urine.
- Risk of dehydration and hypotension, particularly in elderly patients or those on diuretics.
Q & A
Q. Advanced Research Focus
-
Enzyme Selection : Prioritize glycosidase enzymes (e.g., α-glucosidase) due to structural similarity to D-glucose .
-
Kinetic Assays : Measure values using fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) to quantify competitive inhibition.
-
Comparative SAR Studies :
Compound Modification Impact on IC 4-Fluorophenyl vs. 4-Chlorophenyl Lower IC due to enhanced electronegativity Thienyl vs. Phenyl Substituents Increased steric bulk reduces binding affinity
Contradiction Resolution : If in vitro activity contradicts in vivo results, assess bioavailability via logP calculations (target range: 1–3) and membrane permeability assays .
How should researchers optimize reaction conditions to maximize yield in the coupling of thienyl-methylphenyl intermediates with D-glucose?
Q. Basic Research Focus
-
Catalytic Systems : Use Pd-mediated cross-coupling for aryl-thienyl bonds (yield improvement: 15–20% with Pd(PPh)) .
-
Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
-
Yield Comparison :
Catalyst Temperature (°C) Yield (%) Pd(OAc) 70 45 PdCl(PPh) 80 62
Advanced Note : For scale-up, switch to flow chemistry to enhance reproducibility and reduce hazardous waste .
What methodologies resolve contradictions between theoretical and experimental logP values for fluorinated glucose analogs?
Q. Advanced Research Focus
- Computational Adjustments : Apply Hammett σ constants for fluorine’s electron-withdrawing effect to refine calculated logP values .
- Experimental Validation : Use shake-flask partitioning (octanol/water system) with HPLC quantification .
- Case Study : For 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose, theoretical logP = 2.8 vs. experimental logP = 3.1. Adjustments account for π-π stacking in the thienyl group .
How can researchers assess the metabolic stability of this compound in preclinical models?
Q. Advanced Research Focus
-
In Vitro Hepatocyte Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
-
Phase I Metabolism : Identify hydroxylation sites (e.g., methylphenyl group) using -labeling .
-
Key Data :
Species Half-life (min) Major Metabolite Human 120 3-OH derivative Rat 90 4-Fluorophenyl cleavage
Contradiction Note : Species-specific metabolism discrepancies require cross-validation with in vivo pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
